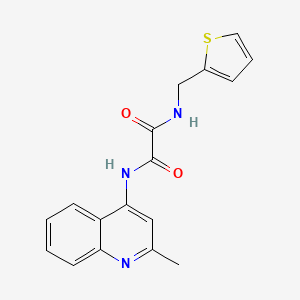

N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a bifunctional oxalamide derivative featuring a 2-methylquinoline moiety and a thiophen-2-ylmethyl group. This compound is of interest in medicinal chemistry for its structural versatility, which allows interactions with diverse biological targets, including enzymes and receptors involved in cancer and infectious diseases.

Properties

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-11-9-15(13-6-2-3-7-14(13)19-11)20-17(22)16(21)18-10-12-5-4-8-23-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWSBSKDFCNNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 2-methylquinoline-4-carboxylic acid with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Formation of Acid Chloride: 2-methylquinoline-4-carboxylic acid is reacted with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acid chloride.

Amidation: The acid chloride is then reacted with thiophen-2-ylmethylamine to form N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Brominated or nitrated quinoline derivatives.

Scientific Research Applications

N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process, while the thiophene ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Biological Activity |

|---|---|---|---|

| N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide | C₂₂H₂₀N₄O₂S | 2-methylquinoline, thiophen-2-ylmethyl | Anticancer potential (quinoline-mediated kinase inhibition) |

| N1-(2-methyl-4-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide | C₁₄H₁₃N₃O₄S | 4-nitro group on phenyl | Enhanced antimicrobial activity (nitro group increases electrophilicity) |

| N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide | C₂₁H₂₂ClN₃O₂S | Benzo[b]thiophene, chloro-methylphenyl | Improved bioactivity (chloro substituent enhances target binding) |

| N1-(4-methylbenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | C₁₉H₂₂N₂O₂S | Cyclopropyl-thiophene | Increased metabolic stability (cyclopropyl reduces oxidation) |

| N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorophenyl)oxalamide | C₁₈H₂₂FN₃O₂S | 4-fluorophenyl, thiophen-3-yl | Neurokinin-1 receptor antagonism (fluorine enhances lipophilicity) |

Key Observations:

Quinoline vs.

Electron-Withdrawing Groups : The nitro group in enhances antimicrobial activity but may increase toxicity, whereas the chloro substituent in improves target affinity without significant metabolic drawbacks.

Steric and Metabolic Effects : Cyclopropyl groups (e.g., ) enhance stability by resisting cytochrome P450 oxidation, a feature absent in the target compound but relevant for drug design.

Halogen Substitutions : Fluorine in improves blood-brain barrier penetration, suggesting that halogenation could be a strategic modification for neuroactive compounds.

Biological Activity

N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound characterized by its unique structural features, including a quinoline ring and a thiophene ring. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide is , with a molecular weight of 342.40 g/mol. The compound's structure allows for diverse interactions with biological targets, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.40 g/mol |

| CAS Number | 941963-32-2 |

Antimicrobial Properties

Research indicates that compounds similar to N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide exhibit significant antimicrobial activity. The quinoline moiety is known for its ability to intercalate into DNA, potentially disrupting microbial replication processes. In laboratory studies, derivatives of quinoline have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

The anticancer potential of N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide has been explored in several studies. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell survival. For instance, compounds with similar structures have demonstrated the ability to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells .

Case Study: In Vitro Testing

In vitro studies have been conducted to assess the antiproliferative effects of this compound on various cancer cell lines. Results indicated that it significantly inhibits cell growth in certain types of cancer cells, with IC50 values comparable to established anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.3 |

| A549 (Lung Cancer) | 15.0 |

The biological activity of N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide can be attributed to its ability to interact with multiple molecular targets:

- DNA Intercalation : The quinoline ring facilitates binding to DNA, disrupting replication.

- Enzyme Inhibition : The thiophene moiety may inhibit various enzymes involved in metabolic pathways critical for tumor growth and proliferation.

- Reactive Oxygen Species (ROS) : Some studies suggest that this compound may induce oxidative stress in cancer cells, leading to apoptosis.

Research Findings

Recent investigations have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Studies : Demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Cancer Research : Showed promising results in inhibiting tumor growth in xenograft models.

- Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile, although further research is needed to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.